2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings, nitro groups, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the triazine core: This can be achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the hydrazine moiety: This step involves the reaction of the triazine intermediate with hydrazine derivatives.
Coupling with aromatic compounds: The final step includes the coupling of the hydrazine-triazine intermediate with 3,4-dimethylphenylamine and 4-nitrophenylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL
- 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL
Uniqueness
The uniqueness of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of nitro and amino groups, along with the triazine core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20N10O7 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C24H20N10O7/c1-13-3-4-17(9-14(13)2)27-23-28-22(26-16-5-7-18(8-6-16)32(36)37)29-24(30-23)31-25-12-15-10-19(33(38)39)11-20(21(15)35)34(40)41/h3-12,35H,1-2H3,(H3,26,27,28,29,30,31)/b25-12+ |
InChI Key |
JAMQBZWFFQAFBE-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.